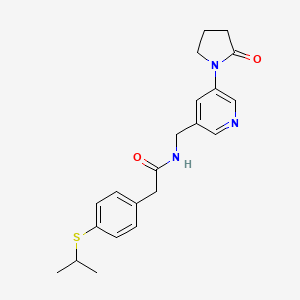
2-(4-(isopropylthio)phenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(isopropylthio)phenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide is an organic compound with potential applications in various fields like medicinal chemistry and pharmacology. Its unique structure includes functional groups that enable diverse chemical behaviors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic synthesis:
Formation of the acetamide linkage: : This step involves the reaction of 4-(isopropylthio)aniline with 5-(2-oxopyrrolidin-1-yl)pyridine under specific conditions, possibly using coupling agents such as carbodiimides.
Purification: : The crude product is then purified using techniques like chromatography.
Industrial Production Methods
Industrial synthesis might involve optimization of the laboratory-scale methods to enhance yield and purity, employing advanced reactor designs and efficient purification systems.
化学反応の分析
Types of Reactions
Oxidation: : The compound may undergo oxidation at the sulfur group, forming sulfoxides or sulfones.
Reduction: : Reduction reactions might target the amide or pyridine ring under specific conditions.
Substitution: : The phenyl and pyridine rings could undergo electrophilic or nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents such as lithium aluminum hydride may be used.
Substitution: : Halogenating agents or nucleophiles like sodium azide can facilitate substitution reactions.
Major Products
科学的研究の応用
Chemistry
The compound's varied functional groups enable it to serve as a building block for synthesizing more complex molecules, aiding in material science and organic synthesis research.
Biology and Medicine
In medicinal chemistry, this compound can be explored for its potential biological activity. It may function as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In industrial applications, the compound’s unique properties might be leveraged in the development of novel materials or chemical processes.
作用機序
The exact mechanism of action for 2-(4-(isopropylthio)phenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide depends on its specific biological target. Typically:
Molecular Targets: : These could include enzymes or receptors relevant to its potential therapeutic effects.
Pathways: : The compound might modulate specific cellular pathways, affecting processes like signal transduction or metabolism.
類似化合物との比較
Unique Attributes
Structural Uniqueness: : The combination of isopropylthio, phenyl, and pyridine-pyrrolidinyl groups is rare.
Chemical Reactivity: : Unique reactivity due to the interplay of these functional groups.
Similar Compounds
2-(4-ethylphenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide: : Similar structure but with an ethyl group instead of an isopropylthio group.
2-(4-methylphenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide: : Featuring a methyl group.
特性
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-15(2)27-19-7-5-16(6-8-19)11-20(25)23-13-17-10-18(14-22-12-17)24-9-3-4-21(24)26/h5-8,10,12,14-15H,3-4,9,11,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQJKXOFBVLGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-fluoro-4-methyl-6-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]pyrimidine](/img/structure/B2727491.png)

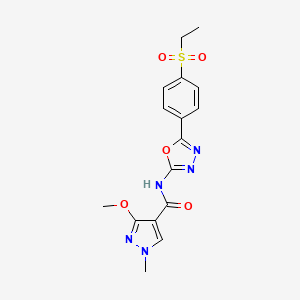
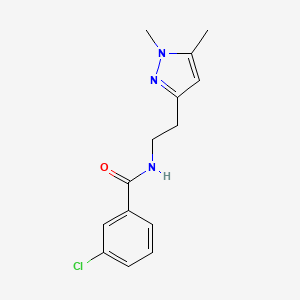
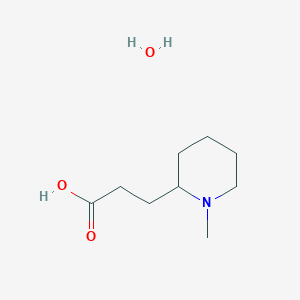
![1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2727500.png)
![9-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine](/img/structure/B2727503.png)
![N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide](/img/structure/B2727504.png)
![4,5-dimethoxy-15-phenyl-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B2727505.png)
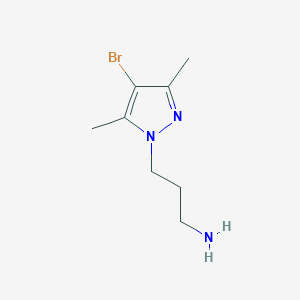
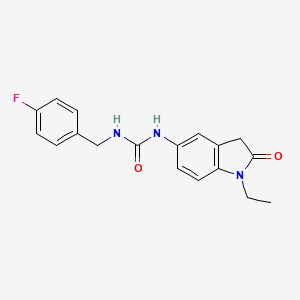

![4-{[7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzamide](/img/structure/B2727513.png)
![5-methyl-1-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2727514.png)
